![molecular formula C19H21NO7S B6598731 methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate CAS No. 21142-81-4](/img/structure/B6598731.png)
methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate
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Overview
Description
“Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate” is a chemical compound with the CAS Number: 21142-81-4 . It has a molecular weight of 407.44 . The compound is also known by its IUPAC name, methyl 2-(benzyloxycarbonylamino)-3-(tosyloxy)propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H21NO7S/c1-14-8-10-16 (11-9-14)28 (23,24)27-13-17 (18 (21)25-2)20-19 (22)26-12-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3, (H,20,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Mechanism of Action
The mechanism of action of methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate is not well understood. However, it is believed that the compound acts as a catalyst in the formation of amides, esters, and amines. It is also believed that the compound can act as a proton donor in the formation of amides and esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some effect on the metabolism of proteins and lipids.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate in laboratory experiments include its low cost, its ability to be used in a variety of reactions, and its ability to be used in the synthesis of a variety of compounds. The limitations of using this compound in laboratory experiments include its potential toxicity, its potential to react with other compounds, and its potential to form impurities.
Future Directions
Future research on methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate could focus on further exploring its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, research could focus on developing new methods for synthesizing this compound and on exploring its potential uses in drug delivery systems. Finally, research could focus on exploring the potential of this compound to be used in the synthesis of other compounds, such as peptides and small molecules.
Synthesis Methods
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate can be synthesized in a two-step process, beginning with the reaction of benzyl bromide and 4-methylbenzenesulfonyl chloride in the presence of potassium carbonate to form methyl 2-(benzyloxy)carbonylamino-3-methylbenzenesulfonyloxypropanoate. The second step involves the reaction of the intermediate with a base, such as sodium hydroxide, to form the desired product.
Scientific Research Applications
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate has been used in a variety of scientific research applications, including the synthesis of peptides, as well as the synthesis of small molecules and polymers. This compound has also been used in the synthesis of drugs, such as ACE inhibitors, and in the synthesis of polymers for use in drug delivery systems.
properties
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-14-8-10-16(11-9-14)28(23,24)27-13-17(18(21)25-2)20-19(22)26-12-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGXRGXCDVQIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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